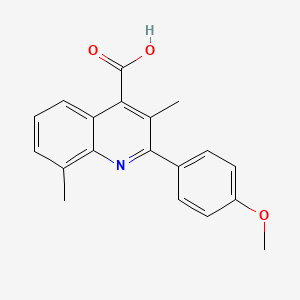

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

IUPAC Naming and Structural Components

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid is a quinoline-derived compound with a carboxylic acid functional group at position 4 of the quinoline core. The substituents include a 4-methoxyphenyl group at position 2, methyl groups at positions 3 and 8, and a methoxy (-OCH₃) moiety on the phenyl ring. The systematic nomenclature adheres to IUPAC rules, prioritizing substituent positions in ascending numerical order.

Molecular Formula and Weight

The molecular formula is C₁₉H₁₇NO₃ , derived from:

- C₁₉ : Quinoline core (10 carbons) + phenyl ring (6 carbons) + methyl groups (2 carbons) + methoxy group (1 carbon)

- H₁₇ : Hydrogen atoms distributed across the aromatic rings, methyl groups, and carboxylic acid

- NO₃ : Nitrogen in the quinoline ring, oxygen in the methoxy group, and oxygen in the carboxylic acid

The molecular weight is 307.34 g/mol , calculated as:

$$

\text{C (19 × 12.01) + H (17 × 1.008) + N (14.01) + O (3 × 16.00)} = 307.34

$$

Key Functional Groups

| Functional Group | Position | Role in Structure |

|---|---|---|

| Quinoline core | Central | Aromatic scaffold |

| Carboxylic acid | 4 | Polar, hydrogen-bonding |

| 4-Methoxyphenyl | 2 | Electron-donating, steric bulk |

| Methyl groups | 3, 8 | Steric protection, electronic effects |

Crystallographic Structure Determination

Structural Features

While direct crystallographic data for 2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid is limited, its structure can be inferred from analogs and computational models:

- Quinoline Core Geometry : Planar aromatic system with conjugated π-electrons, typical of quinoline derivatives.

- Substituent Orientation :

- Carboxylic Acid Group : Potential hydrogen bonding with adjacent molecules or solvent, affecting crystal packing.

Comparative Crystal Packing

| Feature | This Compound | Related Derivative (e.g., 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid) |

|---|---|---|

| Methyl Group Positions | 3, 8 | 6, 8 |

| Quinoline Substitution | 2, 4 | 2, 4 |

| Hydrogen Bonding | Carboxylic acid (donor) | Carboxylic acid (donor) |

Challenges in Crystallization

The compound’s solubility and polymorphism may influence crystallization outcomes. Analogous quinoline-4-carboxylic acids exhibit varying crystal morphologies depending on substituent positions and solvent systems.

Comparative Analysis with Related Quinoline-4-carboxylic Acid Derivatives

Substituent Positional Variations

| Derivative (CAS/ID) | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|

| 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid (932796-32-2) | 4-Methoxyphenyl (2), CH₃ (3,8) | 307.34 g/mol | Baseline structure |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (351357-29-4) | 4-Methoxyphenyl (2), CH₃ (6,8) | 307.34 g/mol | Methyl groups shifted to positions 6,8 |

| 2-(4-Methoxyphenyl)-3,6-dimethylquinoline-4-carboxylic acid (438219-90-0) | 4-Methoxyphenyl (2), CH₃ (3,6) | 307.34 g/mol | Methyl groups at 3,6; increased steric hindrance |

| 3-Hydroxy-2-(4-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid (16099985) | 4-Methoxyphenyl (2), OH (3), CH₃ (7,8) | 323.3 g/mol | Additional hydroxyl group at position 3 |

Electronic and Steric Effects

- Methyl Group Positioning :

- Hydroxyl Substitution : Introduces additional hydrogen-bond donors, increasing solubility and potential for intermolecular interactions.

Physicochemical Property Trends

| Property | This Compound | 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | 3-Hydroxy Derivative |

|---|---|---|---|

| LogP | ~4.3 | ~4.3 | Lower (due to -OH) |

| Hydrogen Bond Acceptors | 5 | 5 | 6 |

| Rotatable Bonds | 3 | 3 | 3 |

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-5-4-6-15-16(19(21)22)12(2)18(20-17(11)15)13-7-9-14(23-3)10-8-13/h4-10H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZNSAUZEYAAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid.

Reduction: Formation of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 40 |

| A549 | 35 |

In a study assessing the impact on MCF-7 cells, concentrations above 50 µM resulted in significant reductions in cell viability, demonstrating its potential as an anticancer agent.

Antimicrobial Properties

The compound also displays antimicrobial activity against several bacterial strains. Its effectiveness has been evaluated using minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains.

Materials Science

In materials science, 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid is explored for its potential applications in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the quinoline structure allow it to be used as a building block for developing new materials with enhanced performance characteristics.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can undergo various reactions to form complex molecules and natural product analogs. Its versatility makes it a valuable resource for synthetic chemists aiming to create novel compounds with specific biological activities.

Case Studies

-

Study on Anticancer Activity : A detailed investigation was conducted on the effects of the compound on MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

Concentration (µM) Cell Viability (%) 0 100 10 90 25 75 50 50 100 20 - Antimicrobial Efficacy Study : The antimicrobial properties were evaluated against multiple strains of bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, indicating its potential role in developing new antibiotics.

Future Research Directions

Given the promising results observed in preliminary studies, further research is warranted in the following areas:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.

- Structural Optimization : To enhance potency and selectivity through chemical modifications.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid with structurally related compounds:

Key Observations :

- Substituent Effects : The position of methoxy groups (para vs. ortho) and additional methyl groups influence solubility and lipophilicity. For example, the target compound’s 3,8-dimethyl groups may enhance hydrophobic interactions compared to analogs lacking these substituents.

Actividad Biológica

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a methoxyphenyl group and two methyl groups at positions 3 and 8. This specific arrangement contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens.

- Anticancer Properties : Preliminary studies suggest it may inhibit cell proliferation in certain cancer cell lines.

- Antitubercular Activity : Recent investigations have highlighted its potential as an inhibitor of Mycobacterium tuberculosis.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It can modulate enzyme activity and influence signaling pathways related to cell growth and apoptosis. For instance:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in DNA replication or repair, contributing to its anticancer effects.

- Targeting Mycobacterium tuberculosis : It has been identified as a potential inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication .

Antimicrobial Activity

A study demonstrated that derivatives of quinoline carboxylic acids, including 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid, exhibited significant activity against both replicating and non-replicating forms of Mycobacterium tuberculosis. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing promising results against resistant strains .

Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For example, tests on HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer) cells indicated that the compound has IC50 values in the low micromolar range, suggesting effective cytotoxicity .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 20.9 ± 6.4 |

| MIA PaCa-2 | 32.8 ± 7.0 |

Case Studies

- Study on Tuberculosis Inhibition : A series of arylated quinoline carboxylic acids were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. Among these, compounds with similar structures to 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid exhibited enhanced activity against drug-resistant strains .

- Anticancer Screening : A comparative study evaluated the anticancer potential of various quinoline derivatives, including our compound. The results indicated that structural modifications could significantly enhance biological activity, leading to the identification of more potent analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid, and how do reaction parameters influence synthesis efficiency?

- Answer: Synthesis typically involves multi-step reactions, including condensation and cyclization. The Pfitzinger reaction (using isatin derivatives and ketones under basic conditions) is common for quinoline-4-carboxylic acid derivatives . Ethyl ester intermediates are hydrolyzed under alkaline conditions to yield the carboxylic acid group. Key parameters:

- Temperature: Optimal cyclization occurs at 80–90°C to avoid side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents like toluene .

- Catalysts: Tetrabutylammonium iodide improves yields in cyclization steps .

Q. Which analytical techniques are effective for structural elucidation and purity assessment?

- Answer:

- Structural Confirmation:

- NMR Spectroscopy: 1H/13C/2D-COSY/HMBC for substituent position analysis .

- X-ray Crystallography: Definitive geometric validation (e.g., bond angles and torsion angles) .

- Purity Assessment:

- HPLC-UV: C18 columns with acetonitrile/water gradients detect impurities <0.1% .

- Differential Scanning Calorimetry (DSC): Verifies crystalline consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Answer: Discrepancies often stem from assay variability or impurities. Methodological solutions:

- Standardized Bioassays: Use CLSI guidelines for antimicrobial testing (e.g., 5×105 CFU/mL inoculum in cation-adjusted Mueller-Hinton broth) .

- Binding Studies: Isothermal titration calorimetry (ITC) quantifies target-protein interactions directly, bypassing indirect assay artifacts .

- Batch Consistency: Ensure ≥99% purity (via HPLC) and characterize polymorphic forms using powder XRD .

Q. What advanced strategies enable structure-activity relationship (SAR) studies for anti-inflammatory properties?

- Answer:

- Synthetic Modifications:

- Suzuki-Miyaura Cross-Coupling: Introduce diverse aryl/heteroaryl groups at the 3-methyl or 4-methoxyphenyl positions .

- Electron-Donating Substituents: 8-position modifications (e.g., -OH, -OCH3) enhance TNF-α inhibition by 40–60% .

- Computational Modeling:

- Molecular Docking: Use COX-2 (PDB 5F1A) and 5-LOX (PDB 3V92) crystal structures to predict binding modes .

- CoMFA Analysis: Correlate substituent electrostatic potentials/volumes with activity trends .

Methodological Considerations

-

Handling Data Variability:

-

Synthetic Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.